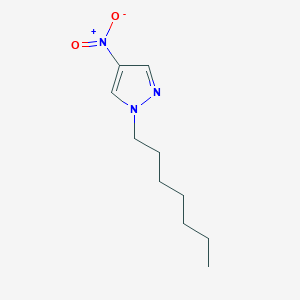

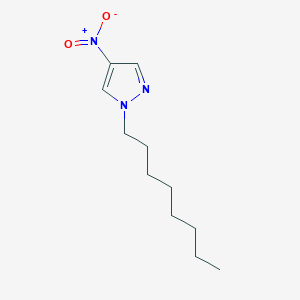

1-Heptyl-4-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

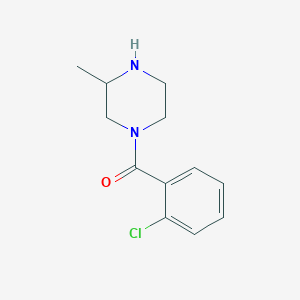

“1-Heptyl-4-nitro-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A variety of synthesis methods have been reported over the years, highlighting their significant importance in research and applications .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Various 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles have been prepared in good yields from the corresponding 2-alkyn-1-ones .

科学的研究の応用

Pyrazoline Derivatives in Therapeutics

Pyrazolines, including derivatives like 1-Heptyl-4-nitro-1H-pyrazole, have garnered attention due to their wide-ranging therapeutic applications. Research highlights the versatility of pyrazoline derivatives across various biological activities, making them a focal point in medicinal chemistry. Notably, pyrazoline compounds have demonstrated significant pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. Their role as cannabinoid CB1 receptor antagonists, antiepileptic, antiviral, and antioxidant agents further underscores their therapeutic potential. The exploration of these derivatives in pharmaceutical applications is extensive, with ongoing efforts to synthesize new compounds and explore their multifaceted biological effects (Shaaban, Mayhoub, & Farag, 2012; Ray et al., 2022).

Anticancer Research

A specific focus on anticancer research reveals that pyrazoline derivatives are being investigated for their potential in cancer treatment. The structural framework of pyrazoline, characterized by a five-membered ring with two nitrogen atoms, is conducive to electronic properties that are beneficial in the synthesis of compounds with high biological activity. The incorporation of this compound into anticancer agents highlights the ongoing research into novel therapeutic options, aiming to harness the unique properties of pyrazoline derivatives for effective cancer treatment (Ray et al., 2022).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The multicomponent synthesis of pyrazole derivatives underscores a strategic approach in medicinal chemistry, focusing on the efficiency of synthesis while exploring the biological activities of these compounds. This methodology is pivotal for the rapid development of bioactive molecules, including those with anticancer, antimicrobial, and anti-inflammatory properties. The research emphasizes the potential of pyrazole derivatives synthesized through multicomponent reactions (MCRs) to serve as foundational compounds for future pharmaceuticals (Becerra, Abonía, & Castillo, 2022).

Neurodegenerative Disease Management

Pyrazoline derivatives are also being explored for their neuroprotective properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds have shown promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes associated with the progression of these diseases. The exploration into pyrazoline-based therapeutic agents aims to develop new drug candidates that could potentially manage neurodegenerative disorders, providing a new avenue for treatment strategies (Ahsan et al., 2022).

将来の方向性

Pyrazoles have garnered substantial interest from researchers due to their diverse biological activities and their use as scaffolds in the synthesis of bioactive chemicals . The aim of future research is to offer a comprehensive overview of the published research related to the synthesis of pyrazole derivatives, encompassing a discussion of diverse methods for accessing the pyrazole moiety .

特性

IUPAC Name |

1-heptyl-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-2-3-4-5-6-7-12-9-10(8-11-12)13(14)15/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPZVZJSJXEYOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)

![Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6362335.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)

![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)

![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)

![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)